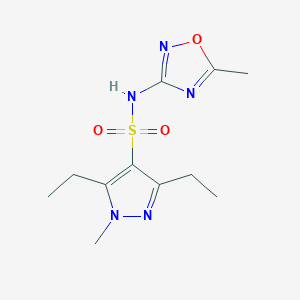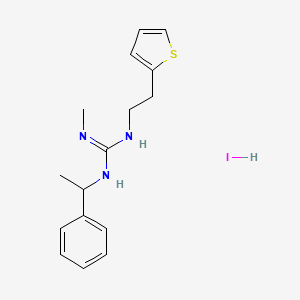
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide, also known as DMPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for a wide range of biological and biochemical studies.
Mecanismo De Acción
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This mechanism of action has been studied extensively using X-ray crystallography and other biochemical techniques.
Biochemical and Physiological Effects:
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its potential as a carbonic anhydrase inhibitor, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential as a neuroprotective agent and as a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide is its unique chemical structure, which makes it a promising candidate for a wide range of biological and biochemical studies. However, one limitation of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide is that it can be difficult to synthesize and purify, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a carbonic anhydrase inhibitor for the treatment of glaucoma and other diseases. Additionally, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide could be studied for its potential as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand the potential applications of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide in scientific research.
Métodos De Síntesis
The synthesis of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide involves the reaction of 3,5-diethyl-1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,2,4-oxadiazole-3-amine to form the desired compound, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide. The overall yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are essential enzymes that play a critical role in the regulation of acid-base balance in the body. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S/c1-5-8-10(9(6-2)16(4)13-8)20(17,18)15-11-12-7(3)19-14-11/h5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTZCQNPXFHTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)S(=O)(=O)NC2=NOC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one](/img/structure/B7682240.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)
![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)


![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)
